molecular formula C7H5Cl2NO2 B1211639 4-Amino-3,5-dichlorobenzoic acid CAS No. 56961-25-2

4-Amino-3,5-dichlorobenzoic acid

Cat. No.: B1211639
CAS No.: 56961-25-2
M. Wt: 206.02 g/mol
InChI Key: UHXYYTSWBYTDPD-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichlorobenzoic acid is an organic compound with the molecular formula C7H5Cl2NO2. It is characterized by the presence of an amino group at the fourth position and two chlorine atoms at the third and fifth positions on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

4-Amino-3,5-dichlorobenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been studied for its interaction with specific enzymes involved in metabolic pathways. The compound can act as an inhibitor or activator, depending on the enzyme and the context of the reaction. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the proliferation and differentiation of certain cell lines. Additionally, it has been observed to alter the expression of genes involved in critical cellular processes, thereby impacting overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to inhibition or activation of their catalytic activity. This binding can result in changes in gene expression, either upregulating or downregulating the transcription of target genes. The compound’s ability to modulate enzyme activity and gene expression is central to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular and physiological processes changes significantly with dosage. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s role in metabolic pathways is essential for understanding its overall impact on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding how the compound is transported and distributed is crucial for determining its bioavailability and efficacy in therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is important for understanding how the compound exerts its effects at the cellular level and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dichlorobenzoic acid typically involves the chlorination of 4-aminobenzoic acid. The process begins with the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by reduction to yield 3,5-diaminobenzoic acid. Subsequent chlorination of this intermediate produces this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination reactions under controlled conditions. The use of thionyl chloride in methanol at low temperatures is a common method to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-dichlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of diazonium salts and subsequent azo compounds.

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

Comparison with Similar Compounds

  • 3-Amino-2,5-dichlorobenzoic acid
  • 4-Amino-3,5-dichlorobenzonitrile
  • 3,5-Dichlorobenzoic acid

Comparison: 4-Amino-3,5-dichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-Amino-2,5-dichlorobenzoic acid, it has a different position of the amino group, affecting its reactivity and interactions. The presence of the carboxylic acid group distinguishes it from 4-Amino-3,5-dichlorobenzonitrile, which has a nitrile group instead .

Properties

IUPAC Name

4-amino-3,5-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXYYTSWBYTDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205526
Record name 4-Amino-3,5-dichlorobenzoic acid
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Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56961-25-2
Record name 4-Amino-3,5-dichlorobenzoic acid
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Record name 4-Amino-3,5-dichlorobenzoic acid
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Record name 56961-25-2
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Record name 4-Amino-3,5-dichlorobenzoic acid
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Record name 4-amino-3,5-dichlorobenzoic acid
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Record name 4-AMINO-3,5-DICHLOROBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-amino-3,5-dichlorobenzoic acid formed as a metabolite of clenbuterol?

A1: Research has shown that this compound is formed as a metabolite of clenbuterol specifically through bovine liver microsomes. While the exact mechanism wasn't elaborated upon in the provided abstract, this finding suggests a species-specific metabolic pathway of clenbuterol in cattle that is absent in rats. Further investigation into the enzymes involved and the potential implications of this metabolic route could be of interest.

Q2: Can you describe the synthesis of this compound and its methyl ester?

A2: details several synthetic pathways for these compounds. This compound can be obtained by saponifying 4-acetylamino-3,5-dichlorobenzoic acid, which itself is synthesized by chlorination of 4-acetylaminobenzoic acid. The methyl ester of this compound can be synthesized by reducing methyl 1,2,3,3,5,5,6-heptachloro-4-chloriminocyclohexane-1-carboxylate with stannous chloride.

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